molecular formula C23H22ClN3O2S B2861849 N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941880-22-4

N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2861849
CAS No.: 941880-22-4
M. Wt: 439.96
InChI Key: OBICCJORSLAKQQ-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom. The thiazole ring is a component of larger compounds, including some pharmaceuticals and synthetic materials .


Synthesis Analysis

Thiazoles can be synthesized through several methods, including the reaction of α-haloketones with thioamides . The specifics of the synthesis would depend on the exact substituents desired on the thiazole ring .


Molecular Structure Analysis

The thiazole ring is planar and aromatic. It has 6 π-electrons, which fulfills Hückel’s rule for aromaticity . The electron-deficient nature of the thiazole ring can enable efficient intermolecular π–π overlap .


Chemical Reactions Analysis

Thiazoles can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

Thiazoles are typically colorless, aromatic liquids that have a heterocyclic structure. They are polar due to the presence of electronegative sulfur and nitrogen atoms in the ring .

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

Compounds containing the thiazole and thiazoline moieties are subjects of synthetic chemistry research, focusing on developing new synthetic pathways and understanding their chemical reactions. For instance, the study of thiadiazoles and thiadiazolines elaborates on the synthesis of various substituted derivatives, showcasing their chemical versatility and potential for generating biologically active compounds (Moss & Taylor, 1982).

Antimicrobial Properties

Some derivatives of thiazole and thiazoline have been synthesized and evaluated for their antimicrobial activities. A study on new 1,2,3,4-tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives as potential biological agents found significant inhibition on bacterial and fungal growth, highlighting the antimicrobial potential of these compounds (Akbari et al., 2008).

Agricultural Applications

In the agricultural sector, thiazole derivatives have been used to develop sustained release formulations of fungicides. A study on polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole demonstrated the advantages of these carrier systems in enhancing the efficacy and reducing the toxicity of fungicides (Campos et al., 2015).

Anticancer Activity

Thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, indicating the potential of thiazole derivatives as anticancer agents. The structure-activity relationship studies help in understanding the critical features required for anticancer activity (Cai et al., 2016).

Future Directions

Thiazoles and their derivatives have potential applications in various fields, including medicine, agriculture, and materials science . Future research may focus on developing new synthetic methods, studying their biological activity, and exploring their physical properties.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2S/c1-14-2-6-16(7-3-14)21(28)27-23-26-20-18(10-11-19(20)30-23)22(29)25-13-12-15-4-8-17(24)9-5-15/h2-9,18H,10-13H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBICCJORSLAKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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